molecular formula C9H9NO2 B14735048 [(Isocyanatomethoxy)methyl]benzene CAS No. 19810-32-3

[(Isocyanatomethoxy)methyl]benzene

Cat. No.: B14735048
CAS No.: 19810-32-3
M. Wt: 163.17 g/mol
InChI Key: FZJUACHCNQLZNP-UHFFFAOYSA-N
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Description

N-benzyloxymethyl isocyanate is an organic compound characterized by the presence of an isocyanate group (-N=C=O) attached to a benzyloxymethyl moiety. This compound is part of the broader class of isocyanates, which are known for their high reactivity and versatility in various chemical processes. Isocyanates are widely used in the production of polyurethanes, coatings, adhesives, and elastomers .

Chemical Reactions Analysis

N-benzyloxymethyl isocyanate undergoes various chemical reactions, including:

Common reagents used in these reactions include water, alcohols, and amines, with catalysts such as tertiary amines, tin, iron, and mercury salts. The major products formed include carbamates, substituted ureas, and polymers.

Mechanism of Action

The mechanism of action of N-benzyloxymethyl isocyanate involves its high reactivity towards nucleophiles. The isocyanate group (-N=C=O) is electrophilic and reacts readily with nucleophiles such as water, alcohols, and amines. This reactivity is due to the linear structure of the N=C=O linkage, which facilitates nucleophilic attack . The resulting products, such as carbamates and ureas, are formed through addition-elimination mechanisms .

Comparison with Similar Compounds

N-benzyloxymethyl isocyanate can be compared with other isocyanates such as:

What sets N-benzyloxymethyl isocyanate apart is its unique benzyloxymethyl group, which can impart different reactivity and properties compared to other isocyanates.

Properties

CAS No.

19810-32-3

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

isocyanatomethoxymethylbenzene

InChI

InChI=1S/C9H9NO2/c11-7-10-8-12-6-9-4-2-1-3-5-9/h1-5H,6,8H2

InChI Key

FZJUACHCNQLZNP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCN=C=O

Origin of Product

United States

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